N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and a cyclopenta[c]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves the following steps:
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Formation of the Cyclopenta[c]pyridazine Core: : This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyridazine ring can be cyclized using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Dichlorophenyl Group: : The dichlorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the cyclopenta[c]pyridazine intermediate with a dichlorobenzyl halide in the presence of a base such as potassium carbonate (K₂CO₃).
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Formation of the Carboxamide Group: : The final step involves the conversion of a carboxylic acid derivative to the carboxamide. This can be achieved using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups.
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Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide (NaOCH₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
This compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the cyclopenta[c]pyridazine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
- N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-pyrido[3,4-c]pyridazine-3-carboxamide
Uniqueness
Compared to similar compounds, N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide stands out due to its specific structural features, such as the cyclopenta ring fused to the pyridazine core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c16-11-5-4-10(12(17)7-11)8-18-15(21)14-6-9-2-1-3-13(9)19-20-14/h4-7H,1-3,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKOSYCYZQBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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